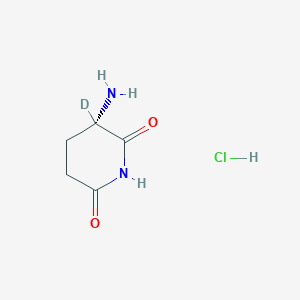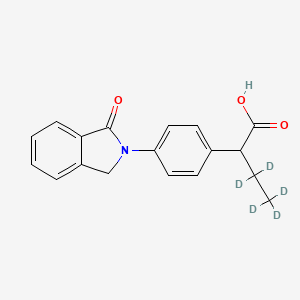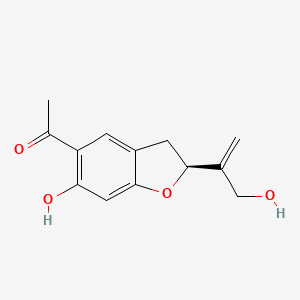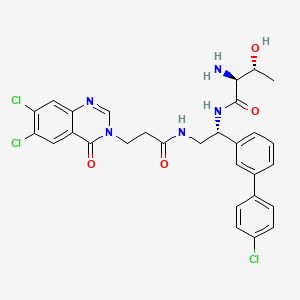
MtTMPK-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MtTMPK-IN-9 is a moderately potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK) with an IC50 value of 48 μM . This compound exhibits submicromolar activity against Mycobacterium tuberculosis without significant cytotoxicity . It is primarily used in the study of tuberculosis due to its ability to inhibit the enzyme thymidylate kinase, which is essential for bacterial DNA biosynthesis .
Preparation Methods
The synthetic routes and reaction conditions for MtTMPK-IN-9 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving various reagents and conditions .
Chemical Reactions Analysis
MtTMPK-IN-9 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
MtTMPK-IN-9 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of thymidylate kinase and its effects on bacterial DNA biosynthesis
Biology: It is used to study the biological pathways and mechanisms involved in Mycobacterium tuberculosis infection and replication
Medicine: It is used in the development of new antibacterial agents for the treatment of tuberculosis
Industry: While not widely used in industrial applications, it serves as a valuable research tool for developing new therapeutic agents
Mechanism of Action
MtTMPK-IN-9 exerts its effects by inhibiting the enzyme thymidylate kinase, which is essential for the synthesis of thymidine triphosphate, a building block of DNA . By inhibiting this enzyme, this compound disrupts the DNA biosynthesis process in Mycobacterium tuberculosis, leading to the inhibition of bacterial growth and replication . The molecular targets and pathways involved include the thymidylate kinase enzyme and the DNA biosynthesis pathway .
Comparison with Similar Compounds
MtTMPK-IN-9 is unique in its moderate potency and submicromolar activity against Mycobacterium tuberculosis . Similar compounds include other thymidylate kinase inhibitors, such as:
Compound 1: Another inhibitor of thymidylate kinase with similar activity and applications.
Compound 43: A related inhibitor with comparable effects on Mycobacterium tuberculosis.
These compounds share similar mechanisms of action and applications but may differ in their potency, specificity, and cytotoxicity profiles .
Properties
Molecular Formula |
C25H26N6O7 |
|---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
N-[[4-[[4-(5-methyl-2,4-dioxopyrimidin-1-yl)piperidin-1-yl]methyl]phenyl]methyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C25H26N6O7/c1-16-14-29(25(34)27-23(16)32)20-6-8-28(9-7-20)15-18-4-2-17(3-5-18)13-26-24(33)19-10-21(30(35)36)12-22(11-19)31(37)38/h2-5,10-12,14,20H,6-9,13,15H2,1H3,(H,26,33)(H,27,32,34) |
InChI Key |
AWDKSWRYTBNHIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CCN(CC2)CC3=CC=C(C=C3)CNC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





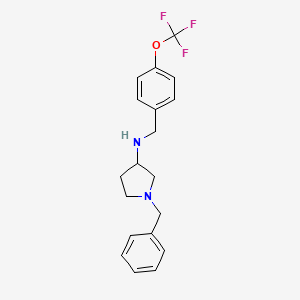

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one](/img/structure/B12400362.png)
